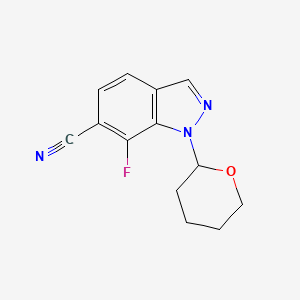
7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile is a chemical compound with the molecular formula C13H12FN3O It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, an indazole core, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic compounds.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via nucleophilic substitution reactions using suitable leaving groups.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the corresponding amine with cyanogen bromide or other cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-Fluoro-1-Tetrahydropyran-2-Yl-Indazole: Similar structure with a bromine atom instead of a carbonitrile group.
7-Fluoro-1-Tetrahydropyran-2-Yl-Indazole: Lacks the carbonitrile group.
Uniqueness
7-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile is unique due to the presence of both the fluorine atom and the carbonitrile group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C13H12FN3O |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
7-fluoro-1-(oxan-2-yl)indazole-6-carbonitrile |
InChI |
InChI=1S/C13H12FN3O/c14-12-9(7-15)4-5-10-8-16-17(13(10)12)11-3-1-2-6-18-11/h4-5,8,11H,1-3,6H2 |
InChI Key |
LHRWBRGQTGFSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3F)C#N)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



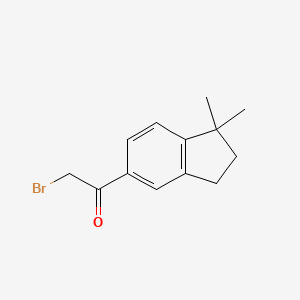
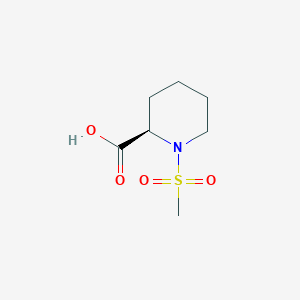
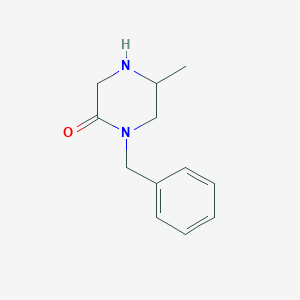
![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)
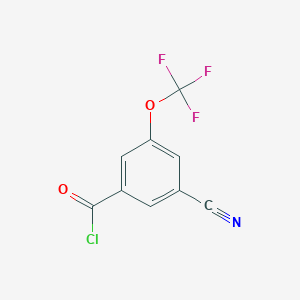
![2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)
![N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride](/img/structure/B13886117.png)
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline](/img/structure/B13886119.png)
![4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine](/img/structure/B13886123.png)

![5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid](/img/structure/B13886136.png)
![1,1-Dimethylethyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13886139.png)
![Ethyl 2-(2-methylsulfanyl-5-oxopyrido[4,3-d]pyrimidin-6-yl)acetate](/img/structure/B13886150.png)
